L-Leucine benzyl ester hydrochloride L-Leucine benzyl ester hydrochloride
Brand Name: Vulcanchem
CAS No.: 2462-35-3
VCID: VC21543395
InChI: InChI=1S/C13H19NO2.ClH/c1-10(2)8-12(14)13(15)16-9-11-6-4-3-5-7-11;/h3-7,10,12H,8-9,14H2,1-2H3;1H/t12-;/m0./s1
SMILES: CC(C)CC(C(=O)OCC1=CC=CC=C1)N.Cl
Molecular Formula: C13H20ClNO2
Molecular Weight: 257.75 g/mol

L-Leucine benzyl ester hydrochloride

CAS No.: 2462-35-3

VCID: VC21543395

Molecular Formula: C13H20ClNO2

Molecular Weight: 257.75 g/mol

* For research use only. Not for human or veterinary use.

L-Leucine benzyl ester hydrochloride - 2462-35-3

Description

L-Leucine benzyl ester hydrochloride is a derivative of the essential amino acid L-leucine, characterized by the presence of a benzyl ester group. This compound is widely used in scientific research due to its versatility in various applications, including peptide synthesis, pharmaceutical development, and biochemical studies.

Chemical Formula and Molecular Weight

  • Chemical Formula: C₁₃H₂₀ClNO₂

  • Molecular Weight: 257.76 g/mol

Synthesis Methods

L-Leucine benzyl ester hydrochloride is typically synthesized through a one-step esterification process involving L-leucine and benzyl alcohol in the presence of an acid catalyst like p-toluenesulfonic acid. Cyclohexane is often used as a solvent to facilitate water removal, and ethyl acetate is used for precipitation to achieve high yields and purity .

Chemistry

  • Peptide Synthesis: It serves as a valuable intermediate in the synthesis of peptides and complex organic molecules.

  • Catalysis: Used as a catalyst in various organic reactions.

Biology and Medicine

  • Protein Synthesis: Plays a role in modulating protein synthesis pathways.

  • Pharmaceutical Development: Acts as a building block for the development of therapeutic agents.

Industry

  • Organic Dyes: Used in the production of organic fluorescent dyes.

Protein Synthesis Modulation

L-Leucine benzyl ester hydrochloride is involved in modulating protein synthesis pathways by engaging with enzymes and receptors in metabolic pathways, which is crucial for developing therapeutic agents targeting metabolic disorders.

Anti-Inflammatory Effects

Derivatives of L-leucine, including L-leucine benzyl ester hydrochloride, have shown anti-inflammatory properties by inhibiting proinflammatory cytokines such as TNF-α and IL-6.

Antitumor Activity

Recent studies suggest that L-leucine derivatives may inhibit cancer cell proliferation by interacting with estrogen receptors and inducing autophagy.

Comparison with Similar Compounds

L-Leucine benzyl ester hydrochloride can be compared with other amino acid esters like L-Phenylalanine benzyl ester hydrochloride and L-Valine methyl ester hydrochloride. It is unique due to its role in activating the mTORC1 pathway, which is less prominent in other amino acid esters.

Future Perspectives and Research Directions

Given its diverse applications and biological activities, L-Leucine benzyl ester hydrochloride holds significant potential for further research in pharmaceutical development, biochemical studies, and industrial applications. Future studies could focus on optimizing its synthesis methods, exploring its therapeutic potential, and investigating its role in metabolic pathways.

CAS No. 2462-35-3
Product Name L-Leucine benzyl ester hydrochloride
Molecular Formula C13H20ClNO2
Molecular Weight 257.75 g/mol
IUPAC Name benzyl (2S)-2-amino-4-methylpentanoate;hydrochloride
Standard InChI InChI=1S/C13H19NO2.ClH/c1-10(2)8-12(14)13(15)16-9-11-6-4-3-5-7-11;/h3-7,10,12H,8-9,14H2,1-2H3;1H/t12-;/m0./s1
Standard InChIKey HCYLOEGSAOVRIT-YDALLXLXSA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)OCC1=CC=CC=C1)[NH3+].[Cl-]
SMILES CC(C)CC(C(=O)OCC1=CC=CC=C1)N.Cl
Canonical SMILES CC(C)CC(C(=O)OCC1=CC=CC=C1)[NH3+].[Cl-]
Synonyms 2462-35-3;L-Leucinebenzylesterhydrochloride;(S)-Benzyl2-amino-4-methylpentanoatehydrochloride;benzyl(2S)-2-amino-4-methylpentanoatehydrochloride;H-Leu-OBzl.HCl;SCHEMBL1810902;L-Leucinebenzylesterhydrochloride;CTK7D1107;HCYLOEGSAOVRIT-YDALLXLXSA-N;MolPort-003-909-347;1877AB;AKOS016010057;AM81880;MCULE-8357123726;NE10900;AK115644;KB-53294;L-LEUCINEBENZYLESTERHYDROCHLORIDE;SC-09658;FT-0698085;EN300-76958
PubChem Compound 12928659
Last Modified Aug 15 2023

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257.7556 g/mol